4-Aminophenol

Overview

Description

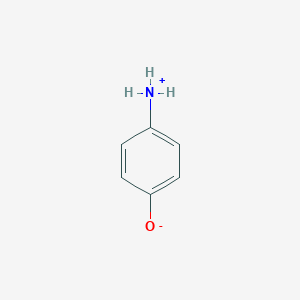

4-Aminophenol (4-AP) is a versatile aromatic compound with a hydroxyl (-OH) and an amine (-NH2) group positioned para to each other on the benzene ring. It is a critical intermediate in pharmaceutical synthesis, notably for producing paracetamol (acetaminophen) via acetylation . Its utility extends to industrial applications, such as hair dye production (as this compound Sulfate) and catalytic reduction processes (e.g., conversion of 4-nitrophenol to 4-AP) . Despite its importance, 4-AP exhibits significant nephrotoxicity, necessitating careful handling and study of its structural analogs .

Preparation Methods

Traditional Synthesis via Nitration of Phenol and Reduction

The classical route to 4-aminophenol begins with phenol nitration. Phenol (C₆H₅OH) undergoes nitration using concentrated nitric acid (HNO₃) at 5–10°C to yield para-nitrophenol (4-nitrophenol, C₆H₄(NO₂)OH). Subsequent reduction of the nitro group is achieved via iron-acid systems, where iron filings react with hydrochloric acid (HCl) to generate nascent hydrogen. This method, however, produces stoichiometric Fe–FeO sludge (∼1.2 kg per kg product), complicating waste management.

Alternative reductions employ tin(II) chloride (SnCl₂) in anhydrous ethanol or ethyl acetate, selectively reducing the nitro group without affecting the hydroxyl group. While this avoids iron sludge, SnCl₂’s cost and handling challenges limit industrial scalability. Yields for this two-step process range from 70% to 85%, contingent on nitration efficiency and reduction conditions.

Catalytic Hydrogenation of Nitrobenzene with Acidic Rearrangement

Direct synthesis from nitrobenzene (C₆H₅NO₂) via catalytic hydrogenation bypasses intermediate isolation. Platinum catalysts (Pt/C) in sulfuric acid (H₂SO₄) facilitate nitrobenzene reduction to phenylhydroxylamine (C₆H₅NHOH), which undergoes Bamberger rearrangement to this compound. Key parameters include:

- Hydrogen pressure : Elevated pressures (>1 atm) enhance reaction rates and yields. At 10 atm, 80% yield is achieved in 1/6th the time required for low-pressure (0.53 atm) systems.

- Acid concentration : Dilute H₂SO₄ (2–4 N) optimizes rearrangement kinetics, whereas concentrated acid promotes byproduct formation.

- Additives : Quaternary ammonium compounds (e.g., cetyltrimethylammonium bromide) at 0.01–0.5 wt% improve para-selectivity by stabilizing intermediates.

Continuous hydrogenation in microreactors coupled with inline rearrangement achieves 94.5% phenylhydroxylamine yield under atmospheric pressure, with catalyst longevity exceeding 50 hours.

Electrolytic Reduction of Nitrobenzene

Electrochemical methods offer a solvent-free pathway. Nitrobenzene is reduced at a cathode in acidic media (e.g., HCl), generating phenylhydroxylamine, which rearranges spontaneously. Current density and electrolyte composition critically influence Faradaic efficiency. Recent advances using proton-exchange membrane reactors achieve 90% conversion with minimal energy input, though scalability remains under exploration.

Reduction of 4-Nitrophenol to this compound

4-Nitrophenol serves as a direct precursor. Catalytic hydrogenation over Raney nickel (Ra-Ni) in ethanol at 50–80°C achieves >95% conversion, with yields sensitive to catalyst activation. Alternative reductants like sodium hydrosulfite (Na₂S₂O₄) in alkaline media provide milder conditions but lower yields (70–75%) due to competing side reactions.

Continuous-Flow Synthesis Methods

Emerging microfluidic systems integrate hydrogenation and rearrangement steps. In one configuration, nitrobenzene and H₂SO₄ are mixed in a microchannel reactor at 60°C, achieving 100% phenylhydroxylamine conversion to this compound with 1 wt% H₂SO₄ and 13.6 min residence time. This method reduces acid consumption tenfold compared to batch processes and eliminates catalyst separation steps via immobilized Pt/C beds.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitration-Reduction | Fe/HCl | 5–10°C, aqueous | 70–85% | Established protocol | Fe sludge, low atom economy |

| Catalytic Hydrogenation | Pt/C, H₂SO₄ | 10 atm H₂, 60°C | 75–80% | Single-step, recyclable catalyst | High pressure, acid waste |

| Electrolytic Reduction | Graphite cathode | 1.5 V, HCl electrolyte | 85–90% | Solvent-free, low energy | Scalability challenges |

| Continuous-Flow | Pt/C, microreactor | 1 wt% H₂SO₄, 60°C | 94–100% | Rapid, low acid use, high throughput | Initial setup costs |

Chemical Reactions Analysis

Catalytic Hydrogenation of Nitrobenzene Derivatives

4-AP is synthesized via hydrogenation of 4-nitrophenol (4-NP) using catalysts like Pd/C, Au-NPs, or Fe-based systems:

-

Catalyst Efficiency :

Mechanochemical methods (e.g., ball milling) enhance selectivity by minimizing side reactions like trimer formation (<10% yield) .

Bamberger Rearrangement

Phenylhydroxylamine, derived from nitrobenzene, rearranges to 4-AP under acidic conditions:

This method is industrially favored for paracetamol precursor production .

Acetylation to Paracetamol

4-AP reacts with acetic anhydride to form paracetamol (APAP):

-

Optimized Conditions :

Oxidation Reactions

4-AP oxidizes readily in alkaline environments or in the presence of catalysts:

-

Key Findings :

Emulsion Liquid Membrane (ELM) Extraction

4-AP removal from wastewater via acid/base-facilitated transport:

| Transport Mechanism | (min⁻¹) | (%) | Reference |

|---|---|---|---|

| Acid type 1 | 0.45 | 98 | |

| Basic type 1 | 0.32 | 78 |

Acid-mediated ELM achieves higher efficiency due to protonation-enhanced diffusion .

Side Reactions and Byproduct Formation

Scientific Research Applications

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

4-Nitrophenol (4-NP)

4-NP is a nitro-substituted analog of 4-AP and a hazardous environmental pollutant. Catalytic reduction of 4-NP to 4-AP using sulfurized graphene (SG) nanomaterials achieves near-complete conversion (99.8%) under optimized conditions (Table 1) . While 4-NP is toxic, 4-AP is industrially valuable, highlighting the significance of efficient reduction methods.

Table 1: Catalytic Reduction Efficiency of 4-NP to 4-AP

| Catalyst | Conversion (%) | Reaction Time (min) | Reference |

|---|---|---|---|

| SG Nanomaterials | 99.8 | 30 |

Aniline and Aniline Derivatives

4-AP’s metabolic pathway in Burkholderia sp. strain AK-5 diverges from aniline derivatives. While aniline is metabolized via catechol intermediates, 4-AP is degraded into 1,4-benzenediol and 1,2,4-trihydroxybenzene, eventually forming maleylacetic acid . This distinct pathway underscores the influence of hydroxyl groups on biodegradation mechanisms.

Table 2: Key Metabolites in Microbial Degradation

| Compound | Major Metabolites | Organism | Reference |

|---|---|---|---|

| 4-Aminophenol | 1,4-Benzenediol, 1,2,4-Trihydroxybenzene | Burkholderia sp. AK-5 | |

| Aniline | Catechol, 2-Hydroxymuconic semialdehyde | Rhodococcus erythropolis |

Aminophenol Derivatives

Comparative toxicity studies in renal cortical slices reveal the following nephrotoxicity hierarchy: 4-AP > 2-Amino-5-chlorophenol > 4-Amino-3-chlorophenol > 2-Aminophenol > Chloroanilines . The hydroxyl group in 4-AP enhances toxicity compared to chloroanilines, likely due to reactive metabolite formation (e.g., glutathione conjugates) .

Hydroquinone

4-AP and hydroquinone share hydroxide group reactivity, but 4-AP exhibits unique surface reactions in hybrid thin-film synthesis. Activation energies for 4-AP reactions (e.g., 0.73 eV for bond cleavage) differ slightly from hydroquinone, impacting material science applications .

Paracetamol (Acetaminophen)

4-AP is a direct precursor to paracetamol and shares antinociceptive effects via TRPV1 activation in the brain. However, 4-AP’s nephrotoxicity contrasts with paracetamol’s hepatic toxicity, attributed to divergent metabolic pathways (e.g., N-acetylation vs. reactive quinone imine formation) .

HMBA (N-Hexanoyl-benzyl-β-alanine)

Both 4-AP and HMBA generate TRPV1-active metabolites via fatty acid amide hydrolase (FAAH). However, HMBA’s lack of hydroxyl groups prevents nephrotoxic glutathione conjugate formation, making it a safer analgesic candidate .

This compound Sulfate

Sulfonation of 4-AP enhances thermal stability (melting point: 160°C; boiling point: 282°C), making it suitable for industrial applications like hair dyes. The sulfate group mitigates reactivity compared to free 4-AP, reducing toxicity .

Mechanistic and Thermodynamic Insights

- Electrochemical Behavior : 4-AP exhibits a one-electron transfer reaction with a peak separation of 60 mV, distinct from dopamine’s reversible redox behavior .

- HOMO Energy: 4-AP’s lower HOMO energy (-6.3 eV) correlates with lower acute toxicity compared to 2-Bromophenol (-5.8 eV), though metabolic pathways complicate direct comparisons .

Biological Activity

4-Aminophenol (4-AP), a derivative of phenol, is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological properties of this compound, including its antimicrobial, antidiabetic, antioxidant, and anticancer activities, supported by recent research findings and case studies.

This compound is characterized by its amino group (-NH2) in the para position relative to the hydroxyl group (-OH) on the benzene ring. This unique structure contributes to its reactivity and biological activity. Various derivatives of this compound have been synthesized to enhance its pharmacological properties, leading to compounds with improved efficacy against various diseases.

Antimicrobial Activity

Recent studies have shown that this compound and its derivatives exhibit significant antimicrobial properties. For instance, a study synthesized five derivatives of this compound, which were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated broad-spectrum antimicrobial activity, with some compounds demonstrating inhibition rates exceeding 90% against specific bacterial strains .

| Compound | Antimicrobial Activity (%) | Tested Strains |

|---|---|---|

| S-1 | 85.0 | S. aureus |

| S-2 | 90.5 | E. coli |

| S-3 | 75.0 | Bacillus subtilis |

| S-4 | 88.0 | Micrococcus luteus |

| S-5 | 92.0 | Saccharomyces cerevisiae |

Antidiabetic Activity

This compound has also been investigated for its antidiabetic properties. A study demonstrated that certain derivatives significantly inhibited enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. The compound S-2 showed a remarkable inhibition rate of 93.2% for α-amylase and 73.7% for α-glucosidase in a concentration-dependent manner .

Antioxidant Activity

The antioxidant potential of this compound has been highlighted in various studies. It has been shown to protect cells from oxidative stress by scavenging free radicals effectively. In cellular models, compounds derived from this compound exhibited protective effects against lipid peroxidation and cell death induced by oxidative agents . This property suggests potential therapeutic applications in conditions associated with oxidative stress.

DNA Interaction and Anticancer Potential

Research has indicated that this compound derivatives can interact with DNA, suggesting their potential as anticancer agents. Studies utilizing spectral analysis revealed that certain derivatives caused hyperchromism in DNA absorption spectra, indicating binding interactions that could inhibit cancer cell proliferation . The ability of these compounds to induce a bathochromic shift further supports their potential as therapeutic agents targeting cancer cells.

Case Studies

- Antimicrobial Efficacy : A comparative study on the antibacterial activity of metal complexes derived from this compound demonstrated enhanced efficacy compared to the ligand alone. The Cu(II) and Co(II) complexes showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, indicating that metal coordination can amplify the antimicrobial properties of this compound .

- Antioxidant Properties : In a study focusing on the protective effects of new nitrogen compounds derived from phenolic structures, it was found that some derivatives of this compound provided superior protection against oxidative stress compared to established antioxidants like trolox .

Q & A

Q. What are the common laboratory synthesis routes for 4-Aminophenol, and how are they optimized?

Basic

this compound is typically synthesized via catalytic reduction of 4-nitrophenol using metal catalysts (e.g., Ni/SiO₂) in the presence of reducing agents like NaBH₄ . Optimization involves adjusting catalyst loading (e.g., 10–20 wt% Ni), reaction temperature (25–50°C), and pH (neutral to slightly basic). Characterization via X-ray diffraction (XRD) and Brunauer–Emmett–Teller (BET) analysis ensures catalyst stability and surface area adequacy. Alternative routes include electrochemical reduction or hydrolysis of acetaminophen derivatives .

Q. What analytical methods are recommended for quantifying this compound impurities in pharmaceutical formulations?

Basic

High-performance liquid chromatography (HPLC) with amperometric detection is widely used. A Luna C18 column (5 µm particle size) with a mobile phase of 0.1 M phosphate buffer (pH 3.0) and methanol (95:5 v/v) achieves separation at 0.8 mL/min flow rate. Detection limits as low as 0.1 µg/mL are achievable . Adsorptive stripping voltammetry using carbon nanotube-modified electrodes enhances sensitivity in complex matrices .

Q. How do researchers evaluate and compare catalytic efficiencies in 4-nitrophenol reduction to this compound?

Advanced

Catalytic efficiency is assessed via turnover frequency (TOF) and apparent rate constants (k) derived from UV-Vis kinetics. For example, Ag-based metal-organic frameworks (MOFs) achieve k = 0.28 min⁻¹ under ambient conditions, while Ni/SiO₂ catalysts show k = 0.15 min⁻¹ . Discrepancies arise from differences in active sites, surface defects, or pore structures, necessitating complementary techniques like X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) to correlate structure-activity relationships .

Q. What enzymatic pathways are involved in microbial degradation of this compound, and how are they characterized?

Advanced

Burkholderia sp. strain AK-5 metabolizes this compound via 1,4-benzenediol and 1,2,4-trihydroxybenzene, ultimately yielding maleylacetic acid . Key enzymes like 1,2,4-trihydroxybenzene 1,2-dioxygenase (Km = 9.6 µM) are identified using gas chromatography-mass spectrometry (GC-MS) and enzyme assays. Pathway elucidation requires knockout mutants and isotopic tracer studies to confirm intermediate fluxes .

Q. How do researchers validate the structural integrity of this compound derivatives using advanced spectroscopic techniques?

Advanced

1H NMR (500 MHz, CDCl₃) confirms structure via characteristic peaks: δ 6.65 (d, aromatic H) and δ 4.80 (s, -OH/-NH₂). Fourier transform infrared (FTIR) identifies functional groups (e.g., N-H stretch at 3350 cm⁻¹). High-resolution mass spectrometry (HRMS) provides accurate mass verification (m/z 109.0528 for [M+H]⁺) .

Q. How can contradictions in reported antioxidant activities of this compound derivatives be resolved?

Advanced

Discrepancies in radical scavenging assays (e.g., DPPH vs. ABTS) arise from solvent polarity and pH effects. Theoretical calculations (DFT) predict redox potentials, while experimental validation via cyclic voltammetry (e.g., Epa = +0.45 V vs. Ag/AgCl) reconciles inconsistencies. Standardized protocols (e.g., ISO 10977:2015) are critical for reproducibility .

Q. What methodologies are employed to ensure compliance with pharmacopeial standards for this compound in drug products?

Advanced

USP 〈227〉 mandates impurity profiling using HPLC with ≤0.1% this compound in acetaminophen. Method validation includes specificity (peak purity ≥99%), accuracy (recovery 98–102%), and robustness (pH ±0.2 tolerance). Cross-laboratory studies using reference standards (e.g., NIST SRM 2389) ensure interassay precision (CV ≤5%) .

Q. How are enzyme kinetics analyzed in this compound degradation studies?

Advanced

Michaelis-Menten parameters (Km, Vmax) are determined using Lineweaver-Burk plots. For 1,2,4-trihydroxybenzene 1,2-dioxygenase, activity assays monitor O₂ consumption via Clark-type electrodes or maleylacetic acid formation at 245 nm. Inhibitor studies (e.g., EDTA for metalloenzymes) confirm catalytic mechanisms .

Q. What strategies optimize graphene-based composites for this compound detection or catalysis?

Advanced

Graphene/SnO₂ composites enhance electrochemical sensitivity by increasing surface area (BET ≈ 320 m²/g) and electron transfer. Synthesis involves hydrothermal reduction (180°C, 12 hr) with SnCl₄ and graphene oxide. Performance is validated via cyclic voltammetry and electrochemical impedance spectroscopy (EIS) .

Q. How do researchers address batch-to-batch variability in this compound synthesis?

Advanced

Quality-by-design (QbD) approaches identify critical process parameters (e.g., reaction time, catalyst purity). Statistical tools (e.g., ANOVA) analyze variability sources, while in-line FTIR monitors reaction progression. Reproducibility is ensured by adhering to ISO 9001-certified protocols .

Properties

IUPAC Name |

4-aminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIKAWJENQZMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Record name | P-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25668-00-2, Array | |

| Record name | p-Aminophenol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024499 | |

| Record name | 4-Aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-aminophenol appears as white or reddish-yellow crystals or light brown powder. Turns violet when exposed to light. (NTP, 1992), Dry Powder, White or reddish-yellow crystals or light-brown powder that turns violet when exposed to light; [CAMEO], Solid | |

| Record name | P-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

543 °F at 760 mmHg (Decomposes) (NTP, 1992), 284 °C at 760 mm Hg, decomposes; 167 °C at 8.0 mm Hg; 150 °C at 3.0 mm Hg; 130.2 °C at 0.3 mm Hg, BP: Can be sublimed at 0.3 mm Hg and 110 °C without decomposition ... forms salts with acids and bases ... Deteriorates under the influence of air and light ... Commercial product usually pink ... MP of commercial product 186 °C, 187.5 °C | |

| Record name | P-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

195 °C (383 °F) - closed cup | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Solubility in water: 0.39% at 0 °C; 0.65% at 24 °C; 0.80% at 30 °C; in ethyl methyl ketone: 9.3% at 58.5 °C; in absolute ethanol: 4.5% at 0 °C; practically insoluble in benzene and chloroform, Slightly soluble in toluene, diethyl ether, ethanol, cold water; soluble in acetonitrile, ethyl acetate, acetone, hot water; very soluble in dimethylsulfoxide., Very soluble in ethanol; insoluble in benzene, chloroform; slightly soluble in trifluoroacetic acid; soluble in alkalies, In water, 1.6X10+3 mg/L at 20 °C, 16.0 mg/mL | |

| Record name | P-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

4-Aminophenol crystals exist in two forms. The alpha form (from alcohol, water, or ethyl acetate) is the more stable and has an orthorhombic pyramidal structure, density 1.290 g/cu cm /alpha-4-Aminophenol/ | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00004 [mmHg], 4.0X10-5 mm Hg at 25 °C | |

| Record name | 4-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic plates from water, White plates from water, Colorless crystals, White or reddish yellow crystals turn violet on exposure to light | |

CAS No. |

123-30-8 | |

| Record name | P-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Aminophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-aminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P8FRP05V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

367 to 369 °F (NTP, 1992), 367-369 °F, 187.5 °C, 187.50 °C. @ 760.00 mm Hg | |

| Record name | P-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.